molecular formula C5H7NO3 B14267268 2,2-Dimethyl-3-oxo-1,3lambda~5~-oxazol-5(2H)-one CAS No. 159734-83-5

2,2-Dimethyl-3-oxo-1,3lambda~5~-oxazol-5(2H)-one

Cat. No.: B14267268
CAS No.: 159734-83-5
M. Wt: 129.11 g/mol
InChI Key: KXGZOSDLSXBKSB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxo-1,3lambda~5~-oxazol-5(2H)-one is a heterocyclic compound that contains an oxazole ring. Compounds with oxazole rings are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-oxo-1,3lambda~5~-oxazol-5(2H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a β-keto ester with an amine can lead to the formation of the oxazole ring.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimized synthetic routes that maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-oxo-1,3lambda~5~-oxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can lead to the formation of different functional groups.

    Substitution: The oxazole ring can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized oxazole derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-oxo-1,3lambda~5~-oxazol-5(2H)-one depends on its specific interactions with molecular targets. These might include binding to enzymes or receptors, altering cellular pathways, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound of the oxazole family.

    2-Methyl-3-oxo-1,3lambda~5~-oxazol-5(2H)-one: A similar compound with a single methyl group.

    3,5-Dimethyl-1,3lambda~5~-oxazol-5(2H)-one: Another derivative with different substitution patterns.

Uniqueness

2,2-Dimethyl-3-oxo-1,3lambda~5~-oxazol-5(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

159734-83-5

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

2,2-dimethyl-3-oxido-1,3-oxazol-3-ium-5-one

InChI

InChI=1S/C5H7NO3/c1-5(2)6(8)3-4(7)9-5/h3H,1-2H3

InChI Key

KXGZOSDLSXBKSB-UHFFFAOYSA-N

Canonical SMILES

CC1([N+](=CC(=O)O1)[O-])C

Origin of Product

United States

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